molecular formula C21H23NO3S B2905692 ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 76981-80-1

ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No. B2905692
CAS RN: 76981-80-1
M. Wt: 369.48
InChI Key: SOEJQCLJBMWREC-BUHFOSPRSA-N
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Description

Ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, also known as CTET, is a novel compound that has gained significant attention in the scientific community due to its potential pharmacological applications. This compound has shown promising results in various scientific research studies, and its synthesis method is relatively straightforward.

Mechanism of Action

The mechanism of action of ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to reduce inflammation, pain, and oxidative stress in animal models. ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is its relatively straightforward synthesis method. This compound is also stable under normal laboratory conditions, making it suitable for various experimental procedures. However, one of the limitations of ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental procedures.

Future Directions

There are several future directions for ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate research. One potential area of investigation is the development of novel ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate derivatives with improved pharmacological properties. Another potential direction is the investigation of ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate's potential use in the treatment of other diseases, such as diabetes and autoimmune disorders. Additionally, further studies are needed to elucidate the mechanism of action of ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and its potential interactions with other drugs.
Conclusion:
In conclusion, ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a novel compound that has shown promising results in various scientific research studies. Its synthesis method is relatively straightforward, and it has potential pharmacological applications in the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves the reaction of ethyl 2-aminocinnamate with 2,3-dihydrothiophene-1,1-dioxide in the presence of a base. The reaction yields ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate as a white solid with a high yield. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

Ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has been extensively studied for its potential pharmacological applications. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties. ethyl 2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has also been investigated for its potential use in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases.

properties

IUPAC Name

ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-2-25-21(24)19-16-11-7-4-8-12-17(16)26-20(19)22-18(23)14-13-15-9-5-3-6-10-15/h3,5-6,9-10,13-14H,2,4,7-8,11-12H2,1H3,(H,22,23)/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEJQCLJBMWREC-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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